3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
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Overview
Description
3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of a bromophenyl group, a trifluoroethoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is incorporated using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chlorine and fluorine analogs. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF3NO2/c15-12-4-2-1-3-10(12)5-6-13(20)19-7-11(8-19)21-9-14(16,17)18/h1-4,11H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBPICLBYEFBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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